4-ブロモ-(1-オキシル-2,2,5,5-テトラメチル-δ3-ピロリン-3-メチル)メタンチオスルホネート

説明

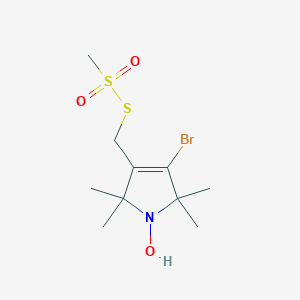

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate, also known as 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate, is a useful research compound. Its molecular formula is C10H18BrNO3S2 and its molecular weight is 344.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

研究用化学物質

この化合物は有用な研究用化学物質であり、さまざまな研究用途で使用されています . これは、非常に反応性の高いチオール特異的スピンラベルです .

膜タンパク質の構造とコンフォメーションダイナミクス

MTSSLは、この化合物の別の名称であり、膜タンパク質の構造とコンフォメーションダイナミクスを調査するのに役立つことが報告されています .

タンパク質凝集

MTSSLは、タンパク質凝集の研究にも使用されています . これは、タンパク質凝集が重要な役割を果たすアルツハイマー病やパーキンソン病などの病気の理解に特に重要です。

薬理学的研究

この化合物が含まれているインドール誘導体は、多様な生物活性を持ち、新しい治療の可能性を探られています . それらは、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を持ちます

作用機序

Target of Action

The primary target of 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate is thiol groups . This compound is a highly reactive thiol-specific spin label .

Mode of Action

This compound acts as a conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study . It interacts with its targets by forming a covalent bond with the thiol group, which allows it to act as a spin label .

Pharmacokinetics

As a research chemical, it’s important to note that these properties can significantly impact the compound’s bioavailability and efficacy .

Result of Action

The result of the compound’s action is the labeling of thiol groups, which can be used to study the structure and dynamics of proteins . This can provide valuable insights into protein function and interactions.

Action Environment

生物活性

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate (commonly referred to as 4-Bromo-TEMPO-MTS) is a thiol-specific spin-label compound with diverse biological applications. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in research related to oxidative stress, cellular signaling, and antimicrobial activity.

- Molecular Formula : C₉H₁₃BrNO₃S

- Molecular Weight : Approximately 292.18 g/mol

- CAS Number : 215956-55-1

The biological activity of 4-Bromo-TEMPO-MTS primarily stems from its ability to form stable radicals and its reactivity towards thiols. This compound acts as a spin label that can penetrate cell membranes and interact with cellular components, particularly in oxidative stress scenarios. The radical formation facilitates the study of redox processes in biological systems.

Biological Activity Overview

The compound exhibits several notable biological activities:

Antimicrobial Activity

4-Bromo-TEMPO-MTS has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both fungal and bacterial species. For instance:

- Fungal Inhibition : The compound has shown effectiveness against Phytophthora infestans, with an effective dose (ED50) of approximately 2.4 µg/mL for mycelial growth inhibition .

- Bacterial Inhibition : In vitro studies reveal that it possesses antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6 to 30 µg/mL .

Effects on Cellular Models

Research utilizing cellular models has highlighted the following effects:

- Cell Viability : At concentrations above 10 µg/mL, significant cytotoxic effects were observed in nematode models, indicating potential applications in controlling parasitic infections .

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting its potential role in cancer therapeutics. For example, studies reported IC50 values indicating substantial antiproliferative effects on HeLa cells .

Case Studies and Experimental Findings

Discussion

The diverse biological activities of 4-Bromo-TEMPO-MTS underscore its potential as a multifunctional agent in both therapeutic and research contexts. Its ability to modulate oxidative stress responses and inhibit pathogen growth positions it as a candidate for further exploration in drug development.

Future Directions

Continued research is warranted to explore:

- The specific mechanisms underlying its antimicrobial properties.

- Potential applications in cancer therapy.

- The safety profile and potential side effects in vivo.

特性

IUPAC Name |

3-bromo-1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZFUMWORONOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)Br)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571823 | |

| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215956-55-1 | |

| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。